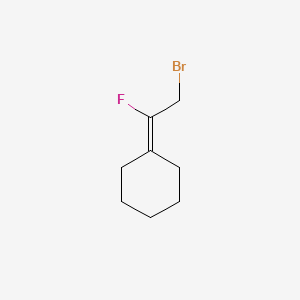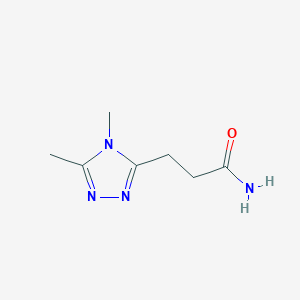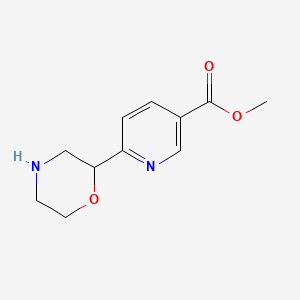
2-Chloro-6-(2-hydroxyethyl)phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-6-(2-hydroxyethyl)phenol is an organic compound with the molecular formula C8H9ClO2 It is a chlorinated phenol derivative, characterized by the presence of a chloro group at the second position and a hydroxyethyl group at the sixth position on the phenol ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-6-(2-hydroxyethyl)phenol typically involves the chlorination of 2-hydroxyethylphenol. One common method is the electrophilic aromatic substitution reaction, where chlorine gas is introduced to 2-hydroxyethylphenol in the presence of a catalyst such as ferric chloride (FeCl3). The reaction is carried out under controlled conditions to ensure selective chlorination at the desired position.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the selectivity and purity of the final product.
化学反応の分析
Types of Reactions
2-Chloro-6-(2-hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The chloro group can be reduced to a hydrogen atom, resulting in the formation of 2-hydroxyethylphenol.
Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst are used.
Substitution: Nucleophilic substitution reactions often employ reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products Formed
Oxidation: 2-Chloro-6-(2-formyl)phenol or 2-Chloro-6-(2-carboxyethyl)phenol.
Reduction: 2-Hydroxyethylphenol.
Substitution: Various substituted phenol derivatives depending on the nucleophile used.
科学的研究の応用
2-Chloro-6-(2-hydroxyethyl)phenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and as a building block for polymers and resins.
作用機序
The mechanism of action of 2-Chloro-6-(2-hydroxyethyl)phenol involves its interaction with specific molecular targets. The chloro group can participate in electrophilic aromatic substitution reactions, while the hydroxyethyl group can undergo oxidation or reduction. These reactions enable the compound to form various derivatives with distinct biological and chemical properties. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives formed.
類似化合物との比較
Similar Compounds
2-Chloro-4-(2-hydroxyethyl)phenol: Similar structure but with the chloro group at the fourth position.
2-Bromo-6-(2-hydroxyethyl)phenol: Bromine instead of chlorine at the second position.
2-Chloro-6-(2-methoxyethyl)phenol: Methoxyethyl group instead of hydroxyethyl at the sixth position.
Uniqueness
2-Chloro-6-(2-hydroxyethyl)phenol is unique due to the specific positioning of the chloro and hydroxyethyl groups, which confer distinct reactivity and properties. This unique structure allows for selective reactions and the formation of specific derivatives that may not be achievable with similar compounds.
特性
分子式 |
C8H9ClO2 |
|---|---|
分子量 |
172.61 g/mol |
IUPAC名 |
2-chloro-6-(2-hydroxyethyl)phenol |
InChI |
InChI=1S/C8H9ClO2/c9-7-3-1-2-6(4-5-10)8(7)11/h1-3,10-11H,4-5H2 |
InChIキー |
YIASZOLUIUKGAS-UHFFFAOYSA-N |
正規SMILES |
C1=CC(=C(C(=C1)Cl)O)CCO |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 3-amino-3-[4-(benzyloxy)-3-bromophenyl]propanoate](/img/structure/B13572222.png)
![[1-(2-Nitro-phenyl)-cyclopropyl]-methanol](/img/structure/B13572230.png)
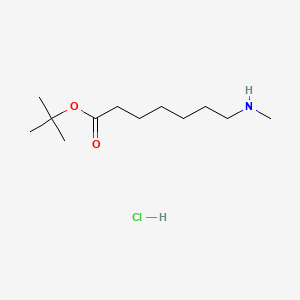




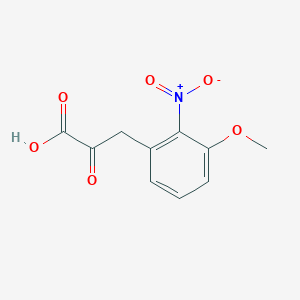

![methyl 1-methyl-1H-pyrrolo[3,2-c]pyridine-2-carboxylate](/img/structure/B13572278.png)
